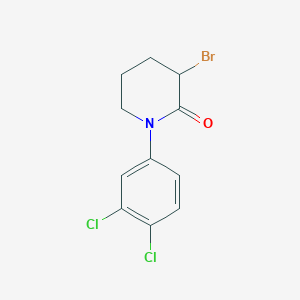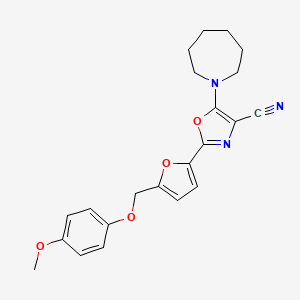
5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile” appears to be a complex organic compound. It contains several functional groups including an azepane ring, a furan ring, an oxazole ring, a methoxy group, and a nitrile group.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a molecule would likely involve multiple steps, each targeting a different functional group.Molecular Structure Analysis
The molecule contains several rings (azepane, furan, oxazole), which are likely to contribute to its overall stability. The presence of the methoxy and nitrile groups could also influence its reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this molecule would undergo. However, the presence of the nitrile group suggests it might undergo reactions typical of this functional group, such as hydrolysis or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of a molecule depend on its structure. For example, the presence of the nitrile group might make the molecule more polar, influencing its solubility in different solvents.Scientific Research Applications
Synthesis and Chemical Reactions
Furan-2-yl(phenyl)methanol derivatives, sharing structural similarities with the mentioned compound, have been explored for their potential in smooth aza-Piancatelli rearrangements with 2-aminothiophenol and 2-aminophenol. This process affords corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting a method for constructing complex heterocyclic systems with high selectivity and good yields under mild conditions. This methodology exemplifies the compound's relevance in synthetic organic chemistry for generating diverse heterocyclic architectures, essential for pharmaceuticals and materials science (B. Reddy et al., 2012).
Pharmaceutical Research Applications
Derivatives containing oxadiazole or furadiazole rings, similar to those potentially derivable from the given compound, have been identified for their broad range of chemical and biological properties. Specifically, 1,3,4-oxadiazoles have shown promise in new drug development due to their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This indicates the compound's potential utility in the development of new therapeutic agents, underscoring the importance of such molecular frameworks in medicinal chemistry (Ankit Siwach & P. Verma, 2020).
Material Science and Corrosion Inhibition
Azomethine functionalized triazole derivatives, which could theoretically be related to or derived from the synthesis pathways of the mentioned compound, have demonstrated significant corrosion inhibiting properties. These properties are especially relevant in materials science, where the protection of metals against corrosion is crucial for industrial applications. The effectiveness of such compounds as corrosion inhibitors, supported by both experimental and theoretical studies, showcases the potential application of the compound in developing new materials with enhanced durability and resistance to environmental degradation (Manilal Murmu et al., 2020).
Safety And Hazards
Without specific information, it’s hard to provide details on the safety and hazards associated with this molecule. However, as with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for research on this molecule would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies might be conducted to optimize its properties.
properties
IUPAC Name |
5-(azepan-1-yl)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-26-16-6-8-17(9-7-16)27-15-18-10-11-20(28-18)21-24-19(14-23)22(29-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCGZNSUOIMQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B3018996.png)
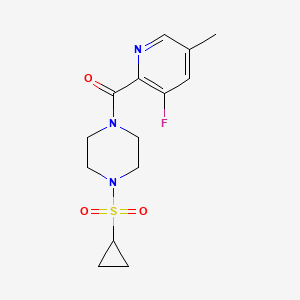
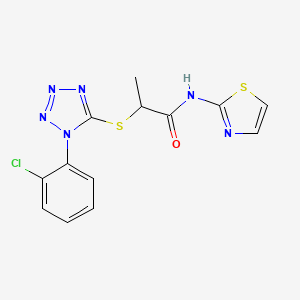
![2,6-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019003.png)
![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)
![3,3-Dimethyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one](/img/structure/B3019007.png)
![3-[(4-Chlorophenyl)methyl]-1-phenylthiourea](/img/structure/B3019011.png)
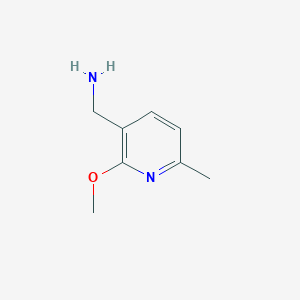
![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B3019015.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3019016.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3019017.png)
